Home > Products > Screening Compounds P144817 > 1H-Pyrazolo[1,5-a]benzimidazol-6-amine
1H-Pyrazolo[1,5-a]benzimidazol-6-amine - 217318-25-7

1H-Pyrazolo[1,5-a]benzimidazol-6-amine

Catalog Number: EVT-14104307
CAS Number: 217318-25-7
Molecular Formula: C9H8N4
Molecular Weight: 172.19 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

1H-Pyrazolo[1,5-a]benzimidazol-6-amine is a heterocyclic compound that combines the structural features of pyrazole and benzimidazole. This compound is significant in medicinal chemistry due to its potential biological activities, including anti-inflammatory and anticancer properties. The benzimidazole moiety is known for its role in various pharmaceuticals, while the pyrazole ring contributes to the compound's reactivity and interaction with biological targets.

Source and Classification

The compound can be synthesized through various chemical reactions involving pyrazole and benzimidazole derivatives. It falls under the category of nitrogen-containing heterocycles, which are widely studied for their pharmacological applications. The classification of 1H-Pyrazolo[1,5-a]benzimidazol-6-amine includes its identification as a pyrazolo-benzimidazole derivative, which is often explored for its therapeutic potential.

Synthesis Analysis

Methods and Technical Details

The synthesis of 1H-Pyrazolo[1,5-a]benzimidazol-6-amine typically involves several key steps:

  1. Starting Materials: The synthesis begins with ortho-phenylenediamines and appropriate pyrazole derivatives.
  2. Cyclization Reaction: The formation of the benzimidazole moiety can be achieved through cyclization reactions involving ortho-phenylenediamines and carboxylic acids or other electrophiles under acidic conditions.
  3. Formation of Pyrazolo Ring: The pyrazolo ring can be introduced via nucleophilic substitution or cyclization reactions involving hydrazine derivatives or other suitable reagents.
  4. Final Product Isolation: The final compound is typically isolated through recrystallization or chromatography techniques to ensure purity.

For example, one reported method involves the reaction of a substituted hydrazine with an appropriate carbonyl compound followed by cyclization to form the desired pyrazolo[1,5-a]benzimidazole structure .

Molecular Structure Analysis

Structure and Data

1H-Pyrazolo[1,5-a]benzimidazol-6-amine features a fused ring system comprising a pyrazole ring and a benzimidazole moiety. The molecular formula is C10H9N5C_{10}H_{9}N_{5}, and its molecular weight is approximately 199.22 g/mol.

Structural Characteristics:

  • Pyrazole Ring: A five-membered ring containing two adjacent nitrogen atoms.
  • Benzimidazole Moiety: A bicyclic structure consisting of a benzene ring fused to an imidazole ring.
  • Functional Groups: The presence of an amine group at the 6-position enhances its reactivity and biological activity.
Chemical Reactions Analysis

Reactions and Technical Details

The chemical behavior of 1H-Pyrazolo[1,5-a]benzimidazol-6-amine can be explored through various reactions:

  1. Nucleophilic Substitution: The amine group can participate in nucleophilic substitution reactions, making it a potential candidate for further derivatization.
  2. Condensation Reactions: This compound can undergo condensation reactions with aldehydes or ketones to form Schiff bases, which may exhibit enhanced biological activity.
  3. Electrophilic Aromatic Substitution: The aromatic nature of the benzimidazole moiety allows for electrophilic substitution reactions, which can modify its pharmacological properties.
Mechanism of Action

Process and Data

The mechanism of action for 1H-Pyrazolo[1,5-a]benzimidazol-6-amine primarily involves its interaction with specific biological targets:

  1. Inhibition of Enzymatic Activity: Compounds of this class have been shown to inhibit certain enzymes involved in inflammatory pathways, contributing to their anti-inflammatory effects.
  2. Cellular Uptake: The amine group facilitates cellular uptake, allowing the compound to exert its effects within target cells.
  3. Receptor Binding: It may interact with various receptors or proteins that are implicated in cancer progression or inflammatory responses.
Physical and Chemical Properties Analysis

Physical and Chemical Properties

1H-Pyrazolo[1,5-a]benzimidazol-6-amine exhibits several notable physical and chemical properties:

Chemical properties include:

  • Stability: Generally stable under standard laboratory conditions but may decompose under extreme pH or temperature conditions.
  • Reactivity: Reacts readily with electrophiles due to the presence of nucleophilic sites on the nitrogen atoms.
Applications

Scientific Uses

1H-Pyrazolo[1,5-a]benzimidazol-6-amine has potential applications in various fields:

  • Medicinal Chemistry: Explored as a lead compound for developing new anti-inflammatory agents or anticancer drugs due to its ability to modulate biological pathways.
  • Pharmaceutical Development: Used as a scaffold for synthesizing novel derivatives with enhanced potency or selectivity against specific biological targets.
  • Biological Research: Investigated for its role in understanding disease mechanisms related to inflammation and cancer.
Introduction to 1H-Pyrazolo[1,5-a]benzimidazol-6-amine in Medicinal Chemistry

Pharmacological Significance of Benzimidazole-Pyrazolo Hybrid Scaffolds

The benzimidazole-pyrazolo fusion in 1H-pyrazolo[1,5-a]benzimidazol-6-amine creates a dual pharmacophoric system with broad-spectrum biological relevance. This hybrid architecture enables:

  • Kinase Inhibition Versatility: The scaffold competitively targets ATP-binding sites across diverse kinases, including CK2, PI3Kδ, EGFR, and B-Raf, by mimicking purine interactions [2] [5] [6]. The 6-amino group forms essential hydrogen bonds with hinge-region residues (e.g., Val 828 in PI3Kδ), while the benzimidazole system engages in hydrophobic contacts with selectivity pockets like the "tryptophan shelf" (Trp-760) in PI3Kδ [3].
  • Anti-Inflammatory Applications: Derivatives modulate key inflammatory pathways, exhibiting dual inhibition of COX-2 (IC₅₀ = 1.11 µM) and pro-inflammatory cytokines (TNF-α, IL-6) with >80% suppression in cellular assays [4]. This polypharmacology stems from structural mimicry of arachidonic acid and transcription factor binding sites.
  • Oncotherapeutic Targeting: In melanoma and NSCLC models, analogues demonstrate potent antiproliferative effects through concurrent inhibition of B-Raf/MEK and EGFR pathways. Structural optimizations at positions 3, 5, and 7 of the core enhance potency against resistant kinase mutants [2] [6].

  • Table 2: Key Kinase Targets of Benzimidazole-Pyrazolo Hybrids

    Target KinaseTherapeutic AreaBiological EffectInhibition IC₅₀ Range
    PI3KδAutoimmune/InflammationSuppresses B-cell activation, cytokine production0.018–1.892 µM [3]
    CK2OncologyInduces apoptosis in tumor cells; overcomes drug resistanceLow nM [5]
    EGFRNSCLCBlocks uncontrolled proliferation signalsSub-µM [2]
    B-Raf/MEKMelanomaInhibits MAPK pathway hyperactivationNanomolar [6]

Historical Evolution of Pyrazolo[1,5-a]benzimidazole Derivatives in Drug Discovery

The development of pyrazolo[1,5-a]benzimidazole scaffolds reflects strategic innovations in heterocyclic chemistry:

  • Early Synthetic Efforts (Pre-2000): Initial routes relied on condensation reactions between 5-aminobenzimidazoles and β-dicarbonyl compounds, yielding low-complexity analogues with limited kinase specificity. These compounds primarily served as anti-infective or anti-inflammatory agents but revealed the scaffold’s drug-like properties [4] [9].
  • Kinase Inhibitor Era (2000s–2010s): With the rise of targeted therapies, synthetic methodologies advanced dramatically. Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig) enabled site-specific decoration at C-3, C-5, and C-7 positions. This period saw the development of PI3Kδ inhibitors like CPL302415, featuring 5-(2-difluoromethylbenzimidazole) and 2-(tert-butylpiperazine) groups, achieving IC₅₀ = 18 nM and isoform selectivity (PI3Kα/δ = 79) [3]. Microwave-assisted and green chemistry approaches concurrently improved synthetic efficiency [2] [6].
  • Contemporary Innovations (2020–Present): Recent focus includes macrocyclization (e.g., IC19) to enhance selectivity by pre-organizing the scaffold for kinase engagement and reducing off-target effects. Structure-based drug design (SBDD) leverages X-ray crystallography data to optimize interactions with unique kinase subpockets, exemplified by CK2 inhibitors with >100-fold selectivity over DAPK3 and PIM1 kinases [5] [7].

  • Table 3: Evolution of Synthetic Strategies for Pyrazolo[1,5-a]benzimidazole Derivatives

    PeriodDominant Synthetic MethodsKey InnovationsRepresentative Agents
    Pre-2000Acid-catalyzed cyclization, CondensationBasic scaffold construction; limited substituent diversityEarly anti-inflammatories
    2000–2019Pd-catalyzed cross-coupling, Reductive aminationIntroduction of aryl/heteroaryl groups; improved potencyCPL302415 [3]
    2020–PresentMacrocyclization, Green chemistry, SBDDEnhanced selectivity; reduced CYP inhibitionIC19 (CK2 inhibitor) [5]

Current Research Trends in Kinase-Targeted Therapeutics

Ongoing research leverages 1H-pyrazolo[1,5-a]benzimidazol-6-amine to address unresolved challenges in kinase inhibition:

  • Macrocyclic Derivatives: Compounds like IC19 (macrocyclic pyrazolo[1,5-a]pyrimidine-benzimidazole hybrids) exhibit unprecedented CK2 selectivity by exploiting unique conformational constraints. These inhibitors show <10% off-target activity in kinome-wide screens (DiscoverX/Eurofins), overcoming limitations of predecessors like silmitasertib [5].
  • Covalent Inhibition Strategies: Electrophilic warheads (e.g., acrylamides) at the C-3 position enable covalent engagement with cysteine residues in kinases like EGFR-T790M, addressing acquired resistance mutations in NSCLC [6].
  • Inhaled Therapeutics for Respiratory Diseases: PI3Kδ inhibitors (e.g., CPL302253) incorporating the scaffold are engineered for inhaled delivery to treat asthma/COPD. This approach leverages high lung bioavailability and minimizes systemic toxicity, with CPL302253 showing IC₅₀ = 2.8 nM against PI3Kδ and >1000-fold selectivity over PI3Kα/β [7].
  • Table 4: Emerging Kinase-Targeted Applications of the Scaffold

    Therapeutic AreaInnovation FocusCandidate ExampleKey Advancement
    OncologyMacrocyclic CK2 inhibitorsIC19Kinome-wide selectivity; cellular NanoBRET™ activity [5]
    Respiratory DiseasesInhaled PI3Kδ inhibitorsCPL302253Local lung action; IC₅₀ = 2.8 nM [7]
    AutoimmunityDual PI3Kδ/γ inhibitorsLAS195319Reduced systemic toxicity via topical formulations
    RET-driven CancersCovalent RET kinase inhibitorsWO2017011776A1Activity against solvent-front mutations
  • Final Table: Key Compounds Mentioned

    Compound Name/IdentifierTherapeutic TargetKey Feature
    1H-Pyrazolo[1,5-a]benzimidazol-6-amineCore scaffoldFundamental pharmacophore
    CPL302415PI3KδIC₅₀ = 18 nM; high isoform selectivity [3]
    IC19 (macrocyclic)CK2Kinome-wide selectivity; cellular activity [5]
    CPL302253PI3KδIC₅₀ = 2.8 nM; inhaled delivery for asthma [7]

Properties

CAS Number

217318-25-7

Product Name

1H-Pyrazolo[1,5-a]benzimidazol-6-amine

IUPAC Name

1H-pyrazolo[1,5-a]benzimidazol-6-amine

Molecular Formula

C9H8N4

Molecular Weight

172.19 g/mol

InChI

InChI=1S/C9H8N4/c10-6-1-2-8-7(5-6)12-9-3-4-11-13(8)9/h1-5,11H,10H2

InChI Key

ACOXSMSVAVKLFI-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1N)N=C3N2NC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.